2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Overview
Description
2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of fluorobenzenesulfonyl and nitrophenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the tetrahydroisoquinoline core and introduce the fluorobenzenesulfonyl and nitrophenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzenesulfonyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydroisoquinoline core may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzenesulfonyl)-4-(2-nitrophenyl)piperazine
- 1-(4-fluorobenzenesulfonyl)-4-[(2-nitrophenyl)methyl]piperazine
Uniqueness
2-(4-FLUOROBENZENESULFONYL)-N-(2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is unique due to its tetrahydroisoquinoline core, which is not present in the similar compounds listed above. This core structure may confer different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-nitrophenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O5S/c23-17-9-11-18(12-10-17)32(30,31)25-14-16-6-2-1-5-15(16)13-21(25)22(27)24-19-7-3-4-8-20(19)26(28)29/h1-12,21H,13-14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTHPQRFRMYEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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